molecular formula C20H23Cl2N5O B2522737 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898406-30-9

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2522737
CAS No.: 898406-30-9
M. Wt: 420.34
InChI Key: NZKYRFLZELLCIS-UHFFFAOYSA-N
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Description

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and piperidine moieties

Scientific Research Applications

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include dichlorobenzoyl chloride, piperazine, and piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]benzoic acid
  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane

Uniqueness

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to its specific substitution pattern and the presence of both piperazine and piperidine groups. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O/c21-15-4-5-16(17(22)14-15)20(28)27-12-10-26(11-13-27)19-7-6-18(23-24-19)25-8-2-1-3-9-25/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYRFLZELLCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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